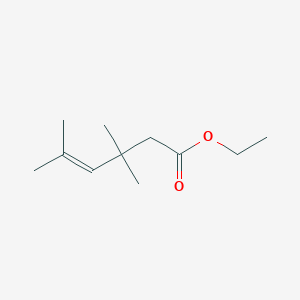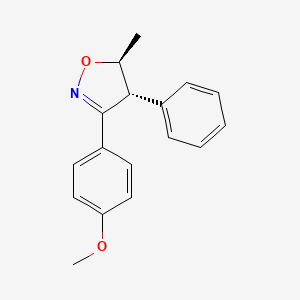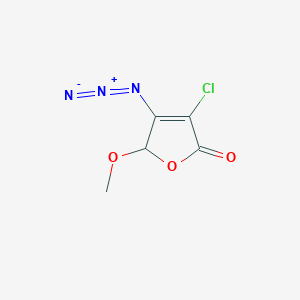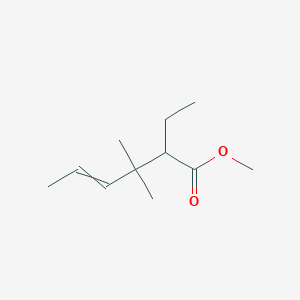
lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is a chemical compound with the molecular formula C10H16O4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with four methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethoxycyclohexa-1,4-diene typically involves the Birch reduction of aromatic compounds. In this process, benzene or its derivatives are treated with metallic lithium in liquid ammonia, in the presence of an alcohol such as ethanol or methanol . This reaction reduces the aromatic ring to a 1,4-cyclohexadiene structure, which can then be further functionalized to introduce methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or other oxidized forms.
Reduction: Further reduction can lead to the saturation of the cyclohexadiene ring, forming a cyclohexane derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexadiene derivatives.
科学的研究の応用
Chemistry
In chemistry, lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could be explored for bioactive properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functionalizability make it suitable for creating customized chemical products.
作用機序
The mechanism of action of lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of the methoxy groups and the cyclohexadiene ring. These functional groups can interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The pathways involved typically include the formation of reactive intermediates that can further react to form the desired products.
類似化合物との比較
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with two methoxy groups.
1,4-Cyclohexadiene: A non-substituted version of the cyclohexadiene ring.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A similar compound with methyl groups instead of methoxy groups.
Uniqueness
Lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is unique due to the presence of four methoxy groups, which significantly influence its reactivity and chemical properties. This makes it more versatile in synthetic applications compared to its simpler counterparts.
特性
CAS番号 |
60316-53-2 |
|---|---|
分子式 |
C10H15LiO4 |
分子量 |
206.2 g/mol |
IUPAC名 |
lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C10H15O4.Li/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9;/h5-7H,1-4H3;/q-1;+1 |
InChIキー |
OYXVYIATCOQNOB-UHFFFAOYSA-N |
正規SMILES |
[Li+].COC1(C=CC([C-]=C1)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)




